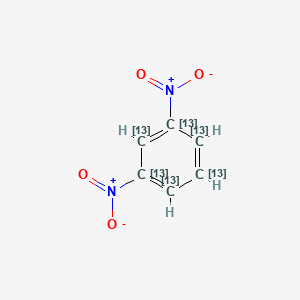

1,3-Dinitrobenzene-13C6

Vue d'ensemble

Description

1,3-Dinitrobenzene-13C6 is a labeled isotopic compound of 1,3-Dinitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature. The chemical formula for this compound is 13C6H4(NO2)2, and it has a molecular weight of 174.06 g/mol .

Mécanisme D'action

Target of Action

The primary target of 1,3-Dinitrobenzene-13C6 is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Action Environment

It is known that the compound is a synthetic chemical used in the manufacture of explosives , suggesting that it may be stable under a variety of conditions.

Analyse Biochimique

Biochemical Properties

1,3-Dinitrobenzene-13C6 plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the pyruvate dehydrogenase complex (PDHc), where this compound inhibits the complex, leading to metabolic impairment . This inhibition is associated with the loss of lipoic acid immunoreactivity, suggesting that this compound modifies lipoic acid, a cofactor essential for PDHc activity . Additionally, the compound interacts with other biomolecules, inducing oxidative stress and producing reactive intermediates that further affect cellular metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In astroglial cells, exposure to this compound results in altered morphology and biochemical dysfunction, consistent with disrupted oxidative energy metabolism . The compound inhibits the pyruvate dehydrogenase complex, leading to decreased cell viability and increased oxidative stress . These effects extend to other cell types, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the pyruvate dehydrogenase complex. The compound inhibits the complex by modifying lipoic acid, a crucial cofactor for the enzyme’s activity . This inhibition disrupts oxidative energy metabolism, leading to metabolic impairment and increased oxidative stress . Additionally, this compound induces the production of reactive intermediates, further exacerbating cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits significant exothermic properties in a closed system, posing a severe risk of explosion . Over time, this compound undergoes thermal decomposition, especially when exposed to mixed acids and other chemicals . These temporal changes affect the compound’s stability and long-term effects on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces metabolic impairment and oxidative stress . At higher doses, this compound exhibits toxic effects, including damage to the reproductive and nervous systems . These adverse effects highlight the importance of dosage control in experimental settings to avoid severe toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of the pyruvate dehydrogenase complex . This inhibition disrupts the normal metabolic flux, leading to decreased energy production and increased oxidative stress . The compound’s interaction with lipoic acid and other cofactors further affects metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s effects on cellular function and its overall distribution within the organism .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as mitochondria and the cytoplasm . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with key biomolecules and enzymes within these compartments .

Méthodes De Préparation

1,3-Dinitrobenzene-13C6 is synthesized through the nitration of benzene-13C6. The nitration process involves the reaction of benzene-13C6 with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,3-dinitro isomer. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2\text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)_2 + 2\text{H}_2\text{O} ]

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with additional purification steps to ensure the high isotopic purity of the final product .

Analyse Des Réactions Chimiques

1,3-Dinitrobenzene-13C6 undergoes various chemical reactions, including:

Reduction: Reduction with sodium sulfide in aqueous solution leads to the formation of 3-nitroaniline.

Common reagents used in these reactions include sodium sulfide, iron, hydrochloric acid, and nitronium tetrafluoroborate. The major products formed are 3-nitroaniline, m-phenylenediamine, and 1,3,5-trinitrobenzene .

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Environmental Analysis | Used as a tracer in pollution studies to track the degradation of nitroaromatic compounds. |

| Synthetic Organic Chemistry | Serves as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives. |

| Metabolic Studies | Used in metabolic labeling experiments to trace biochemical pathways in organisms. |

Environmental Analysis

1,3-Dinitrobenzene-13C6 is utilized in environmental studies to assess the fate and transport of nitroaromatic compounds in soil and water systems. Its isotopic labeling allows researchers to track the compound through various environmental processes, such as degradation and bioaccumulation.

Case Study: Tracing Nitroaromatic Compounds

A study conducted by researchers at the University of Minnesota employed this compound to investigate the degradation pathways of nitroaromatic pollutants in aquatic environments. The results indicated that microbial communities could effectively metabolize these compounds, leading to their transformation into less harmful substances. The isotopic labeling facilitated precise tracking of metabolic intermediates through NMR spectroscopy.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as a key intermediate for synthesizing various chemical products. Its nitro groups can be reduced or substituted to yield a range of derivatives used in dyes and pharmaceuticals.

Table: Synthesis Pathways Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | 1,3-Diaminobenzene | Catalytic hydrogenation |

| Nitration | 2,4-Dinitrotoluene | Electrophilic aromatic substitution |

| Alkylation | Nitroalkyl derivatives | Friedel-Crafts alkylation |

Metabolic Studies

The compound is also pivotal in metabolic studies where it serves as a stable isotope tracer. Researchers use it to investigate metabolic pathways involving nitro compounds and their effects on biological systems.

Case Study: Metabolic Pathway Analysis

A recent study published in Oncotarget demonstrated how this compound was used to trace glycolytic pathways in red blood cells under oxidative stress conditions. By using this labeled compound, scientists were able to identify changes in enzyme activities and metabolite concentrations that occurred due to exposure to oxidative agents.

Comparaison Avec Des Composés Similaires

1,3-Dinitrobenzene-13C6 can be compared with other similar compounds, such as:

1,3-Dinitrobenzene: The non-labeled version, which has similar chemical properties but lacks the isotopic signature.

1,3-Dinitrobenzene-15N2: A compound where the nitrogen atoms are replaced with nitrogen-15 isotopes.

1,3-Dinitrobenzene-d4: A deuterated version where hydrogen atoms are replaced with deuterium.

The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for tracing and analytical studies in various scientific fields .

Activité Biologique

1,3-Dinitrobenzene-13C6 (1,3-DNB-13C6) is a stable isotope-labeled variant of 1,3-dinitrobenzene (1,3-DNB), a compound known for its significant biological activity and toxicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 1,3-DNB-13C6.

- Chemical Formula : C6H4N2O4

- Molecular Weight : 168.107 g/mol

- Density : 1.5 g/cm³

- Melting Point : 86 °C

- Boiling Point : 301.5 °C

Mechanisms of Biological Activity

1,3-DNB and its isotopically labeled version exhibit various biological activities primarily through their metabolic effects and interactions with cellular components. The following mechanisms have been identified:

Methemoglobinemia Induction

1,3-DNB is known to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. The rate and degree of methemoglobin formation vary between individuals and species.

- Case Study : A historical review noted that methemoglobin levels peaked approximately four hours after exposure to 1,3-DNB, significantly higher than those observed with other nitro compounds like 1,3,5-trinitrobenzene (1,3,5-TNB) .

Neurotoxicity

Research indicates that prolonged exposure to 1,3-DNB can lead to neurotoxic effects similar to those seen in conditions of acute energy deprivation. In particular:

- Mechanism : Inhibition of the pyruvate dehydrogenase complex (PDHc) has been proposed as a key mechanism behind its neurotoxic effects. This inhibition correlates with the loss of lipoic acid immunoreactivity in astrocytes .

Cytotoxicity Against Cancer Cells

Recent studies have demonstrated that derivatives of 1,3-DNB exhibit cytotoxic properties against various cancer cell lines:

- Bioassay Results : Compounds derived from 1,3-DNB showed significant inhibition of cell viability in KB and CNE2 cancer cell lines with IC50 values around 10 μM .

Environmental Toxicity

The environmental impact of 1,3-DNB is notable due to its toxicity to aquatic life and potential for bioaccumulation.

- Toxicity Levels : It has been shown to be moderately toxic to fish and less toxic to aquatic invertebrates. The toxicity threshold for algae ranges from 170 to 700 ppb .

| Organism Type | Toxicity Level (ppm) |

|---|---|

| Fish | Moderate |

| Aquatic Invertebrates | Low |

| Algae | 170 - 700 |

Summary of Health Effects

Exposure to 1,3-DNB can lead to a variety of health issues:

- Acute Symptoms : Headache, nausea, dizziness.

- Chronic Effects : Behavioral changes and reproductive damage have been observed in animal studies .

Future Research Directions

Given the potential hazards associated with 1,3-DNB exposure, further studies are recommended:

- Chronic Toxicity Studies : Assess long-term effects on mammalian health.

- Metabolic Studies : Investigate the metabolites responsible for observed toxicities.

Propriétés

IUPAC Name |

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYWAQPCXBPJA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583995 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-60-0 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201595-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.